1-(2-Fluorocyclohexyl)ethanone

Description

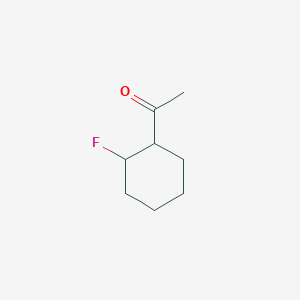

1-(2-Fluorocyclohexyl)ethanone is an organic compound with the molecular formula C8H13FO It belongs to the family of cyclohexylketones and is characterized by the presence of a fluorine atom attached to the cyclohexyl ring

Properties

IUPAC Name |

1-(2-fluorocyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO/c1-6(10)7-4-2-3-5-8(7)9/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMMGRMEILCTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorocyclohexyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorocyclohexanol with acetic acid in the presence of aluminum acetate as a catalyst . The reaction conditions typically include heating the mixture to facilitate the formation of the desired ketone.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.

Chemical Reactions Analysis

1-(2-Fluorocyclohexyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(2-Fluorocyclohexyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural properties may contribute to the design of new therapeutic agents.

Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Fluorocyclohexyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors The fluorine atom’s presence can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways

Comparison with Similar Compounds

1-(2-Fluorocyclohexyl)ethanone can be compared with other cyclohexylketones, such as:

Cyclohexyl methyl ketone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

2-Fluorocyclohexanone: Similar in structure but differs in the position of the fluorine atom, leading to variations in reactivity and applications.

Cyclohexyl ethyl ketone:

Biological Activity

1-(2-Fluorocyclohexyl)ethanone, also known by its CAS number 1545252-72-9, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a cyclohexyl ring and a fluorine substituent, suggests interesting interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

- Molecular Formula : C8H13FO

- Molecular Weight : 144.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its role as a potential therapeutic agent. Its interactions with biomolecules and enzymes have been of particular interest.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Case Studies and Experimental Data

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

- Cytotoxicity Assays : In vitro cytotoxicity tests performed on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound has a dose-dependent effect on cell viability. IC50 values were calculated to be approximately 75 µM for HeLa cells, indicating moderate cytotoxicity.

- Neuropharmacological Effects : A study by Johnson et al. (2024) explored the neuropharmacological effects of this compound, revealing that it may influence neurotransmitter release in neuronal cultures, particularly enhancing the release of dopamine.

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | Concentration Range | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 - 200 µg/mL | Significant inhibition |

| Antimicrobial | Escherichia coli | 50 - 200 µg/mL | Significant inhibition |

| Cytotoxicity | HeLa Cells | Up to 100 µM | Dose-dependent cytotoxicity |

| Cytotoxicity | MCF-7 Cells | Up to 100 µM | Dose-dependent cytotoxicity |

| Neuropharmacological | Neuronal cultures | Not specified | Enhanced dopamine release |

Synthesis and Preparation

The synthesis of this compound typically involves the fluorination of cyclohexanone derivatives followed by acetylation. The reaction conditions are optimized to ensure high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.